molecular formula C14H15ClN4O2 B2821908 1-(3-chloro-2-methylphenyl)-3-(2-(6-oxopyridazin-1(6H)-yl)ethyl)urea CAS No. 1172477-16-5

1-(3-chloro-2-methylphenyl)-3-(2-(6-oxopyridazin-1(6H)-yl)ethyl)urea

Cat. No.: B2821908
CAS No.: 1172477-16-5
M. Wt: 306.75
InChI Key: FVJNGMTWZGWYSD-UHFFFAOYSA-N
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Description

1-(3-chloro-2-methylphenyl)-3-(2-(6-oxopyridazin-1(6H)-yl)ethyl)urea is a synthetic organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by the presence of a chlorinated aromatic ring, a pyridazinone moiety, and a urea linkage, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-chloro-2-methylphenyl)-3-(2-(6-oxopyridazin-1(6H)-yl)ethyl)urea typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Nitration and Reduction: The starting material, 3-chloro-2-methylbenzene, undergoes nitration to form 3-chloro-2-methyl-4-nitrobenzene, followed by reduction to yield 3-chloro-2-methyl-4-aminobenzene.

    Urea Formation: The amine group of 3-chloro-2-methyl-4-aminobenzene reacts with an isocyanate derivative to form the corresponding urea compound.

    Pyridazinone Introduction: The urea compound is then reacted with a pyridazinone derivative under appropriate conditions to yield the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(3-chloro-2-methylphenyl)-3-(2-(6-oxopyridazin-1(6H)-yl)ethyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorinated aromatic ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(3-chloro-2-methylphenyl)-3-(2-(6-oxopyridazin-1(6H)-yl)ethyl)urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. This can lead to various biological effects, such as inhibition of cell proliferation or reduction of inflammation.

Comparison with Similar Compounds

Similar Compounds

    1-(3-chloro-2-methylphenyl)-3-(2-(6-oxopyridazin-1(6H)-yl)ethyl)thiourea: Similar structure but with a thiourea linkage instead of a urea linkage.

    1-(3-chloro-2-methylphenyl)-3-(2-(6-oxopyridazin-1(6H)-yl)ethyl)carbamate: Similar structure but with a carbamate linkage instead of a urea linkage.

Uniqueness

1-(3-chloro-2-methylphenyl)-3-(2-(6-oxopyridazin-1(6H)-yl)ethyl)urea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

1-(3-chloro-2-methylphenyl)-3-[2-(6-oxopyridazin-1-yl)ethyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClN4O2/c1-10-11(15)4-2-5-12(10)18-14(21)16-8-9-19-13(20)6-3-7-17-19/h2-7H,8-9H2,1H3,(H2,16,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVJNGMTWZGWYSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)NCCN2C(=O)C=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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